6-(azepane-1-sulfonyl)-2-[(2-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
6-(azepane-1-sulfonyl)-2-[(2-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic compound featuring a triazolo[4,3-a]pyridin-3-one core. Key structural elements include:
- 2-Fluorophenylmethyl substituent: A hydrophobic aryl group with fluorine substitution at the ortho position, likely enhancing metabolic stability and target binding via hydrophobic and electrostatic interactions.
- Azepane-1-sulfonyl moiety: A seven-membered cyclic sulfonyl group, contributing to solubility through polar interactions while increasing molecular weight and lipophilicity.
Properties
IUPAC Name |
6-(azepan-1-ylsulfonyl)-2-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3S/c20-17-8-4-3-7-15(17)13-24-19(25)23-14-16(9-10-18(23)21-24)28(26,27)22-11-5-1-2-6-12-22/h3-4,7-10,14H,1-2,5-6,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVHWWBKTDCSNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=CC=C4F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(azepane-1-sulfonyl)-2-[(2-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a synthetic compound belonging to the class of triazolopyridines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique structure, characterized by the azepane sulfonyl moiety and fluorinated phenyl group, suggests diverse interactions with biological targets.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that introduce the azepane-1-sulfonyl group and the fluorinated phenylmethyl substituent onto the triazolopyridine core. The molecular formula is , with a molecular weight of approximately 404.5 g/mol. The compound's complexity rating is noted to be 810, indicating a relatively intricate molecular structure that may influence its biological activity.
The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors within biological systems. Preliminary studies suggest that it may act through inhibition or modulation of these targets, leading to various pharmacological effects. Detailed biochemical studies are required to elucidate the precise pathways and molecular interactions involved.
Biological Activity Overview
Research into the biological activity of similar triazolo compounds indicates significant potential in antiproliferative effects against various cancer cell lines. For instance:
- Antiproliferative Activity : Compounds within the triazolo family have shown effectiveness against breast, colon, and lung cancer cell lines. The highest antiproliferative activity was observed in certain derivatives that featured specific substituents on their aromatic rings .
- Mechanisms of Action : The lack of inhibitory activity against certain enzymes (e.g., dihydrofolate reductase) suggests that these compounds may exert their effects through alternative mechanisms beyond traditional enzyme inhibition .
Case Studies
Case Study 1: Anticancer Activity
A study evaluating derivatives similar to this compound found that certain compounds exhibited significant cytotoxicity against MCF-7 breast cancer cells. The structure-activity relationship (SAR) analysis indicated that modifications on the phenyl ring could enhance biological potency.
Case Study 2: Inhibition Studies
Another investigation focused on the inhibitory effects of triazolo derivatives on various cancer cell lines revealed that compounds with electron-withdrawing groups (like fluorine) displayed enhanced activity compared to their non-fluorinated counterparts. This suggests that the presence of a fluorine atom may play a crucial role in increasing bioactivity through improved binding affinity to target sites .
Comparative Analysis
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with similar structures can exhibit significant antimicrobial properties. A study involving related triazolo-pyridine derivatives demonstrated effective inhibition of bacterial growth, suggesting that the compound could be developed into an antimicrobial agent.
Antimalarial Potential
A recent investigation into triazolo[4,3-a]pyridine sulfonamides explored their antimalarial activity. The study synthesized a library of compounds and evaluated their efficacy against Plasmodium falciparum. Notably, certain derivatives exhibited low nanomolar inhibitory concentrations (IC50 values), indicating promising antimalarial potential .
Enzyme Inhibition Studies
The compound's mechanism of action may involve the inhibition of specific enzymes relevant to various diseases. For instance, related compounds have been studied for their ability to inhibit gamma-secretase, an enzyme implicated in Alzheimer’s disease. This suggests that the compound could potentially serve as a lead candidate for neuroprotective drug development.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the azepane or triazole moieties could enhance potency and selectivity against specific targets. Preliminary studies indicate that substituents on the phenyl ring significantly influence biological activity.
Case Study: In Vitro Evaluation
In vitro evaluations of related triazolo[4,3-a]pyridine compounds have shown promising results in various biological assays. For instance, a study highlighted that modifications in the sulfonamide group led to increased activity against certain cancer cell lines, demonstrating the potential for developing anticancer agents from this scaffold .
Industrial Applications
Beyond medicinal chemistry, this compound may find applications in industrial settings:
Material Science
The unique chemical structure allows for potential use in developing new materials with specific properties. The sulfonyl group can enhance solubility and stability, making it suitable for various applications in polymer science.
Catalysis
Given its reactive groups, the compound may also serve as a catalyst in organic reactions, contributing to more efficient synthetic pathways in chemical manufacturing.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridin-2(3H)-one ()
The compound (E)-3-((2-fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one shares a fused bicyclic core but replaces the triazole ring with an imidazole. Key differences:
- Electron density : The imidazole ring (two nitrogen atoms) may alter electron distribution compared to the triazole-containing core, affecting binding affinity.
Implications : The triazolo-pyridine core in the target compound may offer greater rigidity and selectivity due to reduced conformational flexibility compared to the imidazo-pyridine analog.
Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine ()
European patent compounds such as 1-[(3R,4S)-1-(3,3-Difluoro-cyclobutanesulfonyl)-4-ethyl-pyrrolidin-3-yl]-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl feature a triazolo-pyrazine core instead of triazolo-pyridine. Differences include:
- Aromatic system : Pyrazine (two nitrogen atoms in a six-membered ring) vs. pyridine (one nitrogen), altering electron-rich regions and hydrogen-bonding capabilities.
Implications : The pyridine core in the target compound may enhance membrane permeability due to reduced polarity compared to pyrazine derivatives.
Substituent Analysis
Sulfonyl/Sulfanyl Groups
- Target compound : Azepane-1-sulfonyl (seven-membered ring) provides moderate steric bulk and polar surface area, balancing solubility and lipophilicity.
- compound : 3-Chlorophenylsulfanyl group in 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde uses a thioether linkage, which is less electron-withdrawing than sulfonyl groups, possibly reducing oxidative metabolism.
Implications : Sulfonyl groups generally enhance binding to serine/threonine residues in enzymes, whereas sulfanyl groups may prioritize hydrophobic interactions.
Fluorinated Aromatic Substitutents
- The 2-fluorophenyl group in the target compound and ’s analog suggests a design strategy to exploit fluorine’s electronegativity for enhanced binding and stability.
- In contrast, ’s trifluoromethyl-cyclohexyloxy group introduces bulkier fluorinated substituents, which may improve target selectivity but reduce solubility.
Structural and Functional Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
